1-Aminopent-4-yn-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

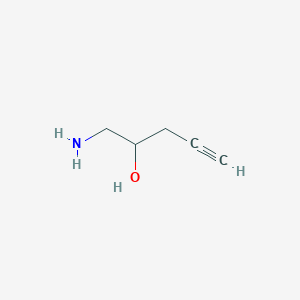

1-Aminopent-4-yn-2-ol is a chemical compound with the molecular formula C5H9NO . It is a powder at room temperature .

Molecular Structure Analysis

The molecular structure of 1-Aminopent-4-yn-2-ol is represented by the InChI code1S/C5H9NO/c1-2-3-5(7)4-6/h1,5,7H,3-4,6H2 . This indicates that the molecule consists of a five-carbon chain with an amino group attached to the first carbon, a hydroxyl group attached to the second carbon, and a triple bond between the second and third carbons. Physical And Chemical Properties Analysis

1-Aminopent-4-yn-2-ol is a powder at room temperature . Its molecular weight is 99.13 . More detailed physical and chemical properties (such as melting point, boiling point, solubility, etc.) are not available in the sources I found.Scientific Research Applications

Synthesis of Heterocyclic Compounds

1-Aminopent-4-yn-2-ol derivatives have been employed in the synthesis of quinoline-3-carboxylic esters and indol-2-acetic esters through palladium-catalyzed carbonylation. This method showcases the compound's role in the construction of heterocycles via 6-endo-dig cyclization, dehydration, and oxidative methoxycarbonylation processes, yielding compounds in moderate to good yields. Such heterocycles are crucial scaffolds in pharmaceuticals and agrochemicals (Gabriele et al., 2008).

Fluorescent Probes and Logic Gate Applications

Derivatives of 1-Aminopent-4-yn-2-ol have been designed for selective recognition of aluminum ions, demonstrating "OFF-ON type" fluorescent mode. This selective detection and high sensitivity make these derivatives useful for bacterial cell imaging and logic gate applications, illustrating the compound's potential in developing sensitive diagnostic tools and smart materials (Yadav & Singh, 2018).

Inhibitors of Biological Targets

Optically pure derivatives of 1-Aminopent-4-yn-2-ol have been synthesized and tested for their inhibitory activity against aldose reductase, an enzyme implicated in diabetic complications. These derivatives exhibit selective and potent inhibitory activity, highlighting the compound's relevance in developing new therapeutic agents (Parpart et al., 2015).

Reversible Fluorescence Probes

A reversible fluorescent probe incorporating a derivative of 1-Aminopent-4-yn-2-ol has been developed for cyclic detection of oxidative and reductive species in living cells. This application underscores the compound's utility in biological research and environmental monitoring, offering a versatile tool for tracking redox cycles in real-time (Wang, Ni, & Shao, 2016).

DNA Interaction and Docking Studies

Research involving Schiff base ligands derived from 1-Aminopent-4-yn-2-ol has explored their capacity to interact with DNA and undergo docking studies. These interactions are critical for understanding the molecular mechanisms of ligand-DNA binding, with implications for drug design and the development of novel therapeutic agents (Kurt et al., 2020).

Safety And Hazards

The safety information available indicates that 1-Aminopent-4-yn-2-ol may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other skin areas thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name |

1-aminopent-4-yn-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c1-2-3-5(7)4-6/h1,5,7H,3-4,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVZGGDQXPNJDCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC(CN)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Aminopent-4-yn-2-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(3,4-difluorophenyl)amino]prop-2-enenitrile](/img/structure/B2636623.png)

![(4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanesulfonyl chloride](/img/structure/B2636624.png)

![N,2-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,3-thiazole-4-carboxamide](/img/structure/B2636626.png)

![(2-Chlorophenyl){4-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]piperazino}methanone](/img/structure/B2636628.png)

![N-(benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B2636629.png)

![N1-(2-morpholinoethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2636633.png)

![N-{4-[bis(propan-2-yl)amino]but-2-yn-1-yl}cyclopentanecarboxamide](/img/structure/B2636638.png)